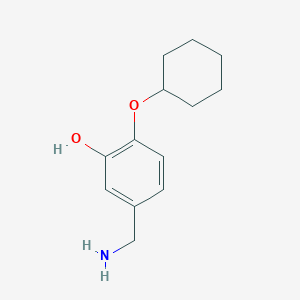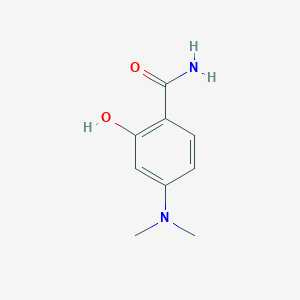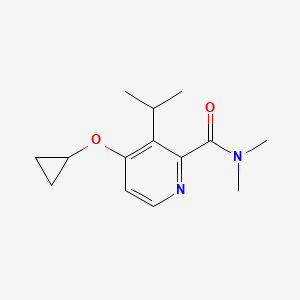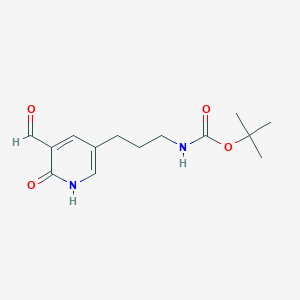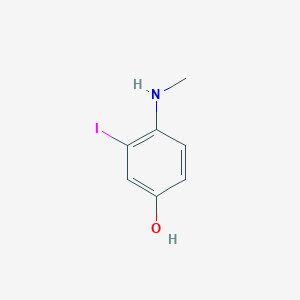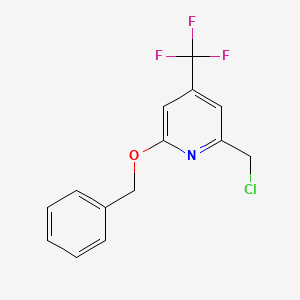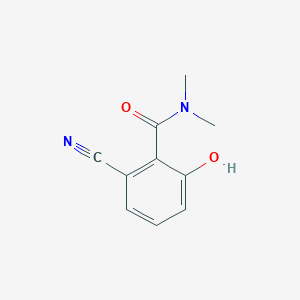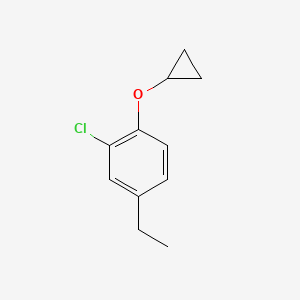
2-Chloro-1-cyclopropoxy-4-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-cyclopropoxy-4-ethylbenzene is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol It is a derivative of benzene, characterized by the presence of a chlorine atom, a cyclopropoxy group, and an ethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclopropoxy-4-ethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-cyclopropoxy-4-ethylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-1-cyclopropoxy-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 1-cyclopropoxy-4-ethylbenzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Phenolic derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: 1-Cyclopropoxy-4-ethylbenzene.
科学的研究の応用
2-Chloro-1-cyclopropoxy-4-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-1-cyclopropoxy-4-ethylbenzene involves its interaction with specific molecular targets. The chlorine atom and cyclopropoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
1-Chloro-4-ethylbenzene: Lacks the cyclopropoxy group, making it less reactive in certain substitution reactions.
2-Chloro-4-cyclopropoxy-1-ethylbenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
2-Chloro-1-cyclopropoxy-4-ethylbenzene is unique due to the presence of both a chlorine atom and a cyclopropoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications.
特性
分子式 |
C11H13ClO |
|---|---|
分子量 |
196.67 g/mol |
IUPAC名 |
2-chloro-1-cyclopropyloxy-4-ethylbenzene |
InChI |
InChI=1S/C11H13ClO/c1-2-8-3-6-11(10(12)7-8)13-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3 |
InChIキー |
XBCJVWSZZODPSY-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)OC2CC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


